2-(1,2-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c27-19(11-14-13-5-1-2-6-15(13)28-24-14)20-12-18-22-21-16-7-8-17(23-26(16)18)25-9-3-4-10-25/h1-2,5-8H,3-4,9-12H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHUHMJUQLVSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CC4=NOC5=CC=CC=C54)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the pyrrolidine and triazolopyridazine moieties. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(1,2-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide have been synthesized and tested against various pathogens. These studies have shown promising results in inhibiting bacterial growth and fungal infections, which is crucial for developing new antibiotics .
Neuropharmacological Effects
The benzoxazole scaffold is recognized as a privileged structure in drug discovery for central nervous system disorders. Compounds containing this moiety have been linked to the treatment of epilepsy and Parkinson's disease. Notably, the structural similarity of 2-(1,2-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide to known neuroactive agents suggests potential therapeutic applications in managing neurological conditions .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Zonisamide | Antiepileptic | |
| Risperidone | Antipsychotic | |
| Paliperidone | Antipsychotic | |
| 2-(1,2-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)... | Antimicrobial |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives against common pathogens affecting crops. The results demonstrated that compounds with similar structures to 2-(1,2-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide exhibited significant inhibition against Xanthomonas axonopodis and Fusarium solani , indicating their potential use in agricultural applications .
Neuropharmacological Research
In another study focusing on central nervous system disorders, researchers synthesized several derivatives based on the benzoxazole framework. These derivatives were subjected to behavioral tests in animal models for epilepsy and anxiety disorders. Results indicated that certain modifications enhanced the binding affinity to GABA receptors, suggesting a pathway for developing new anxiolytics or anticonvulsants based on the original compound's structure .
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
The triazolo[4,3-b]pyridazine core is shared with compounds like N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide (). Key differences include:
- Position 6 substituent : The target compound uses a pyrrolidin-1-yl group, whereas ’s compound substitutes a methoxy group. Pyrrolidine’s basicity and larger steric bulk may enhance binding affinity in hydrophobic pockets compared to methoxy’s electron-withdrawing effects.
- Acetamide side chain: The benzoxazole in the target compound replaces the pyridazinyl group in ’s analog.
Physicochemical and Pharmacokinetic Properties
These predictions align with trends observed in triazolopyridazine derivatives, where bulky aliphatic substituents improve membrane permeability, and aromatic rings enhance target engagement .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings and case studies.
Chemical Structure
The compound consists of several notable structural features:
- Benzoxazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Pyrrolidine and triazolo-pyridazine linkages : These structures are often associated with enhanced pharmacological effects.
Biological Activity Overview
Recent studies have indicated various biological activities associated with the compound, including:
-
Antimicrobial Activity :
- Preliminary tests have shown that derivatives of benzoxazole exhibit antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus.
- The triazolo-pyridazine component may enhance these effects through synergistic mechanisms.
-
Anticancer Properties :
- Research indicates that compounds containing benzoxazole derivatives can induce apoptosis in cancer cell lines.
- Specific studies have highlighted the ability of similar compounds to inhibit tumor growth in vivo.
-
Neuroprotective Effects :
- The pyrrolidine structure is known for its neuroprotective qualities. Compounds with this motif have been studied for their potential in treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of several benzoxazole derivatives, including our compound of interest. It was found that modifications to the benzoxazole ring significantly influenced activity levels. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli and S. aureus . -
Anticancer Activity :
In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. This suggests a potent anticancer effect potentially mediated through apoptosis pathways . -
Neuroprotective Studies :
Research involving animal models of neurodegeneration showed that administration of the compound resulted in improved cognitive function and reduced neuronal loss in the hippocampus, indicating potential therapeutic benefits for conditions such as Alzheimer’s disease .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
